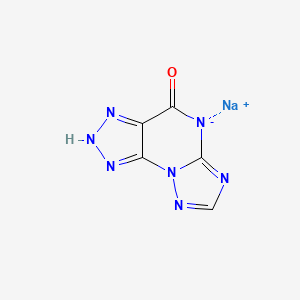
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene is an organic compound characterized by its unique structure, which includes a methoxymethoxy group and a diene system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene typically involves the reaction of appropriate starting materials under specific conditions. One common method includes the use of methoxymethyl chloride and a suitable base to introduce the methoxymethoxy group. The reaction conditions often require controlled temperatures and the presence of a catalyst to ensure the desired stereochemistry is achieved .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Análisis De Reacciones Químicas
Types of Reactions
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can occur at the methoxymethoxy group or the diene system, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Halogens, other nucleophilic species.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or alcohols, while reduction can produce alkanes or alkenes .
Aplicaciones Científicas De Investigación
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene involves its interaction with specific molecular targets and pathways. This compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The methoxymethoxy group and diene system play crucial roles in these interactions, influencing the compound’s reactivity and specificity .
Comparación Con Compuestos Similares
Similar Compounds
(E)-1-(Methoxymethoxy)-1-hexen-3-ol: Similar structure but with a different functional group arrangement.
(E)-N-[(4E)-3-(methoxymethoxy)hex-4-en-1-ylidene]hydroxylamine: Contains a methoxymethoxy group but differs in its overall structure and reactivity.
Uniqueness
(E)-1-(Methoxymethoxy)-3,7-dimethylocta-2,6-diene is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research endeavors .
Propiedades
Número CAS |
70473-30-2 |
|---|---|
Fórmula molecular |
C12H22O2 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
(2E)-1-(methoxymethoxy)-3,7-dimethylocta-2,6-diene |
InChI |
InChI=1S/C12H22O2/c1-11(2)6-5-7-12(3)8-9-14-10-13-4/h6,8H,5,7,9-10H2,1-4H3/b12-8+ |
Clave InChI |
SAKWOVITFRSKER-XYOKQWHBSA-N |
SMILES isomérico |
CC(=CCC/C(=C/COCOC)/C)C |
SMILES canónico |
CC(=CCCC(=CCOCOC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1,4,5,6,7,7A-hexahydro-1-[4-[2-morpholinoethoxy]phenyl]-2H-indol-2-one monohydrochloride](/img/structure/B12698565.png)
![N-(2-Aminoethyl)-N'-[2-[(2-aminoethyl)amino]ethyl]ethylenediamine 2-hydroxypropane-1,2,3-tricarboxylate](/img/structure/B12698570.png)







